
2-(2,5-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide
説明
The compound “2-(2,5-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide” is a chemical compound with the molecular formula C15H11BrF2N2OS . It contains a thiazole ring, which is a heterocyclic compound that includes a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with the difluorophenyl and hydroxyphenyl groups attached at the 2 and 4 positions, respectively . The presence of these functional groups would likely influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiazole ring and the difluorophenyl and hydroxyphenyl groups could impact properties such as solubility, melting point, and boiling point .科学的研究の応用
Synthesis and Fluorescence Properties
Synthesis and Spectral Properties : Research has demonstrated the synthesis and fluorescence properties of substituted 2-aryl-4-hydroxy-5-(2′-hydroxyphenyl)-1,3-thiazoles. These compounds exhibit enhanced fluorescence quantum yields due to the formation of an intramolecular hydrogen bond. The introduction of electron-withdrawing substituents into the 2-aryl group significantly increases the fluorescence quantum yields, making these compounds interesting for applications requiring high fluorescence intensity (Kammel et al., 2016).
Structure-Fluorescence Relationships : Further studies on the fluorescence properties of substituted 2-aryl-4-hydroxy-5-(2′-aminophenyl)-1,3-thiazoles reveal that the presence of the 2′-amino group lowers the fluorescence quantum yields compared to their hydroxy counterparts. This indicates the significant impact of substituents on the fluorescence behavior of these compounds, which could inform their use in fluorescent probes and materials (Kammel et al., 2019).
Potential Applications
Corrosion Inhibition : Thiazole derivatives have been evaluated for their corrosion inhibition performance on metals, suggesting potential applications in protecting materials from corrosion. The study on the inhibition performance of certain thiazole compounds against the corrosion of iron indicates their effectiveness, which could be leveraged in industrial applications to enhance the longevity of metal components (Kaya et al., 2016).
Antimicrobial Activity : Some derivatives of thiazoles have been synthesized and evaluated for their antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents for treating infections caused by bacteria and fungi. For instance, compounds exhibiting moderate antibacterial and high antifungal activities open avenues for the development of new therapeutic agents (Kubba & Rahim, 2018).
特性
IUPAC Name |
2-[2-(2,5-difluoroanilino)-1,3-thiazol-4-yl]phenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2OS.BrH/c16-9-5-6-11(17)12(7-9)18-15-19-13(8-21-15)10-3-1-2-4-14(10)20;/h1-8,20H,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHUPRLIHYYNLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)NC3=C(C=CC(=C3)F)F)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



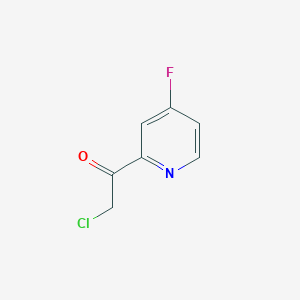
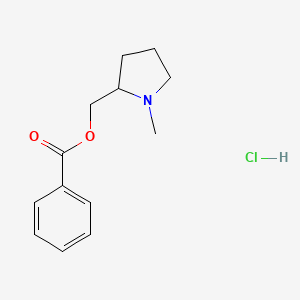
![(3AR,4S,4aS,7aS,8S,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate](/img/structure/B1437129.png)
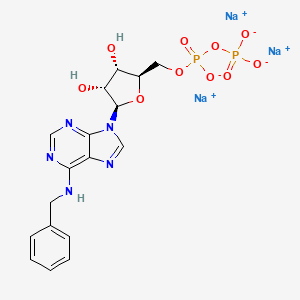
![2-amino-3-hydroxy-N-[(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride](/img/structure/B1437131.png)

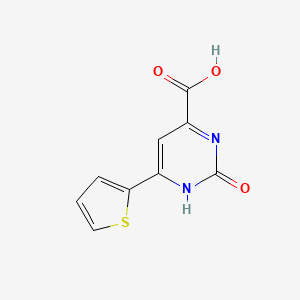



![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-4-methylpentanoic acid](/img/structure/B1437144.png)
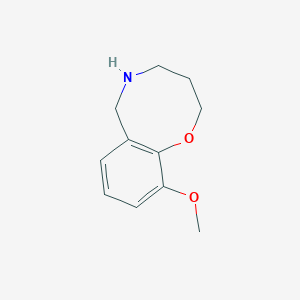
![3-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid](/img/structure/B1437147.png)
